molecular formula C22H20N4OS B6551633 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 1040678-42-9

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6551633
CAS No.: 1040678-42-9
M. Wt: 388.5 g/mol
InChI Key: ZTSMXYRZLMOEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide” is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 4. The N-phenyl group on the acetamide distinguishes it from structurally related analogs. Its synthesis likely involves coupling reactions between pyrazolo[1,5-a]pyrazine intermediates and thioacetamide derivatives, as inferred from analogous protocols in and .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-16-8-10-17(11-9-16)19-14-20-22(23-12-13-26(20)25-19)28-15-21(27)24-18-6-4-3-5-7-18/h3-14H,2,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSMXYRZLMOEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrazine core, which is significant for its diverse biological activities. The molecular formula is C20H22N4OSC_{20}H_{22}N_{4}OS, with a molecular weight of approximately 382.48 g/mol. Its structure includes:

  • Pyrazolo[1,5-a]pyrazine moiety : Known for various pharmacological properties.
  • Sulfanyl group : Implicated in nucleophilic substitution reactions.
  • Acetamide functional group : Potential for hydrolysis or acylation reactions.

These functional groups enhance the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the pyrazolo[1,5-a]pyrazine core .
  • Introduction of the sulfanyl group .
  • Acetylation to form the acetamide functional group .

Optimization of reaction conditions is crucial to achieve high yields and purity of the final product.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazolo derivatives have shown promise against various cancer cell lines. For instance, related compounds have been evaluated against MCF-7 (breast cancer) and K-562 (leukemia) cell lines, demonstrating significant cytotoxic effects .
  • Anti-inflammatory Effects : Compounds with similar functional groups have been reported to possess anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamideContains chlorophenyl and pyrazole structurePotential anticancer activity
2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-bromophenyl)acetamideFeatures bromophenyl and naphthalen groupsAnticancer activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideBenzodioxane structureAnti-inflammatory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

The 4-ethylphenyl substituent at position 2 of the target compound contrasts with other derivatives:

  • Chloro substitution : highlights “2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide.” The chloro group’s electron-withdrawing nature may influence binding affinity in target proteins .
  • Ethylphenyl retention : ’s “2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-mesitylacetamide” retains the ethylphenyl group but substitutes the acetamide’s N-phenyl with mesityl (2,4,6-trimethylphenyl), increasing steric bulk and lipophilicity .

Modifications to the Acetamide Moiety

The N-phenyl group in the target compound is replaced in analogs with diverse aryl groups:

  • N-(4-Phenoxyphenyl): ’s derivative introduces a phenoxy group, which may improve π-π stacking interactions but reduce metabolic stability .
  • N-(3-Methylsulfanylphenyl) : ’s methylsulfanyl group adds a sulfur atom, which could participate in hydrogen bonding or redox interactions .

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrimidine : ’s “2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide” replaces pyrazine with pyrimidine, altering electronic properties and possible binding modes .
  • Pyrazolo[3,4-d]pyrimidine : ’s compound features a fused pyrimidine ring system, which may confer distinct biological activity due to increased planarity .

Physicochemical and Structural Data

Table 1 summarizes key structural and inferred properties of selected analogs:

Compound (Reference) Core Substituent (Position 2) Acetamide N-Substituent Molecular Weight (g/mol)* Predicted logP†
Target Compound 4-Ethylphenyl Phenyl ~407.48 ~3.5
4-Methoxyphenyl 4-Phenoxyphenyl ~495.07 ~4.2
4-Chlorophenyl 3-Methylsulfanylphenyl ~456.97 ~3.8
4-Ethylphenyl Mesityl ~473.60 ~5.0
4-Chlorophenyl (Pyrimidine) Phenyl ~432.89 ~3.9

*Molecular weights estimated from structural formulas. †logP values predicted using fragment-based methods (e.g., Moriguchi method).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.